molecular formula C12H8N4O2 B8531811 4-[N-(4-Cyanophenyl)amino]-3-nitropyridine

4-[N-(4-Cyanophenyl)amino]-3-nitropyridine

Cat. No. B8531811
M. Wt: 240.22 g/mol
InChI Key: YJMKKZJOCWBEDE-UHFFFAOYSA-N
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Patent
US05214044

Procedure details

According to a modification of the method of Pharm. Helv. Acta, 50, 188 (1975), tin(II) dichloride dihydrate (56.4 g, 250 mmol) was added to a suspension of 4-[N-(4-cyanophenyl)amino]-3-nitropyridine (see part (a)) (12.0 g, 50 mmol) in 2N aqueous hydrochloric acid (35 ml), water (150 ml) and ethanol (75 ml) and the resulting mixture was heated under reflux for 10 minutes under nitrogen. The mixture was cooled in ice, poured into ice-cold 2N aqueous sodium hydroxide (400 ml) and filtered The creamy-coloured solid was washed with 2N aqueous sodium hydroxide and water, and then dried in a vacuum desiccator to provide the title compound, (9.31 g), which gradually turns reddish brown on exposure to light and air.
Quantity
56.4 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
400 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.O.[Sn](Cl)Cl.[C:6]([C:8]1[CH:13]=[CH:12][C:11]([NH:14][C:15]2[CH:20]=[CH:19][N:18]=[CH:17][C:16]=2[N+:21]([O-])=O)=[CH:10][CH:9]=1)#[N:7]>Cl.O.C(O)C>[NH2:21][C:16]1[CH:17]=[N:18][CH:19]=[CH:20][C:15]=1[NH:14][C:11]1[CH:12]=[CH:13][C:8]([C:6]#[N:7])=[CH:9][CH:10]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
56.4 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
12 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)NC1=C(C=NC=C1)[N+](=O)[O-]
Name
Quantity
35 mL
Type
solvent
Smiles
Cl
Name
Quantity
150 mL
Type
solvent
Smiles
O
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
ice
Quantity
400 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 minutes under nitrogen
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in ice
FILTRATION
Type
FILTRATION
Details
filtered The creamy-coloured solid
WASH
Type
WASH
Details
was washed with 2N aqueous sodium hydroxide and water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum desiccator

Outcomes

Product
Name
Type
product
Smiles
NC=1C=NC=CC1NC1=CC=C(C=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 9.31 g
YIELD: CALCULATEDPERCENTYIELD 88.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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